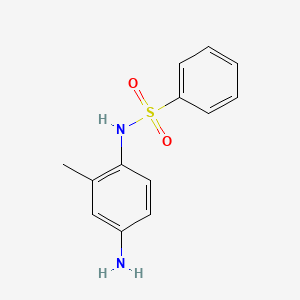

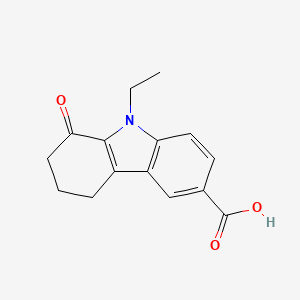

3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives, which are structurally related to 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide, involves a multi-step process. Initially, isophthalic and terephthalic acid hydrazides are reacted with methyl and aryl isothiocyanates. This is followed by a base-catalyzed cyclization, and the resulting bis-triazolethiols are then alkylated with alkyl bromides to yield the final compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic techniques and theoretical calculations. Density functional theory (DFT) methods are employed to optimize the molecule's geometry and to calculate properties such as bond lengths, bond angles, and molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, as well as thermodynamic properties, are determined to understand the stability and reactivity of the molecule . Additionally, the structure of a sulfonamide compound with a similar triazole moiety has been characterized using X-ray single crystal techniques, providing detailed insights into the molecular conformation .

Chemical Reactions Analysis

Compounds containing the 1,2,4-triazole moiety can participate in various chemical reactions. For instance, 1-sulfonyl-1,2,3-triazoles are known to be stable precursors to metal-carbene complexes, which can be used to introduce nitrogen atoms into heterocycles, a transformation valuable in synthetic and medicinal chemistry . Moreover, 1-sulfonyl-1,2,3-triazoles can be converted into functionalized β-amino-α,β-unsaturated ketones through a rhodium-catalyzed sulfur ylide formation and subsequent rearrangement, demonstrating the versatility of triazole derivatives in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are closely related to their molecular structure. Theoretical calculations provide insights into properties such as dipole moments, polarizability, and hyperpolarizability, which are important for understanding the compound's behavior in different environments. The energy gap between HOMO and LUMO is indicative of the molecule's chemical reactivity and stability. Additionally, the calculated IR vibrational frequencies, NMR chemical shifts, and absorption wavelengths are compared with experimental data to validate the theoretical models .

科学的研究の応用

Anticancer Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds were tested against three human cancer cell lines: MCF-7, Hela, and A549 .

- Methods of Application : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated using the MTT assay .

- Results : Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Ligand for Copper Catalysis

- Scientific Field : Organic Chemistry

- Summary of Application : A polytriazolylamine ligand, which stabilizes Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

- Methods of Application : The application of this ligand is typically in the field of click chemistry, where it is used to catalyze the [3+2] cycloaddition of azides and alkynes .

- Results : The use of this ligand enhances the catalytic effect of copper in the azide-acetylene cycloaddition .

Antimicrobial Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential antimicrobial agents . These compounds were tested against various bacterial and fungal strains .

- Methods of Application : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The antimicrobial activities of the synthesized compounds were evaluated using the disc diffusion method .

- Results : Some of the synthesized compounds showed promising antimicrobial activity against the tested strains .

Antiviral Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : Certain 1,2,4-triazole derivatives have been found to exhibit antiviral properties . These compounds have been tested against various viruses, including HIV .

- Methods of Application : The antiviral activities of these compounds were evaluated using cell-based assays .

- Results : Some of the synthesized compounds showed promising antiviral activity against the tested viruses .

Antifungal Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : Certain 1,2,4-triazole derivatives have been found to exhibit antifungal properties . These compounds have been tested against various fungal strains .

- Methods of Application : The antifungal activities of these compounds were evaluated using cell-based assays .

- Results : Some of the synthesized compounds showed promising antifungal activity against the tested fungal strains .

Anti-inflammatory Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anti-inflammatory agents . These compounds were tested for their ability to inhibit inflammation .

- Methods of Application : The anti-inflammatory activities of these compounds were evaluated using cell-based assays .

- Results : Some of the synthesized compounds showed promising anti-inflammatory activity .

特性

IUPAC Name |

5-[(3-methylphenyl)methylsulfanyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-8-3-2-4-9(5-8)6-14-10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOLZXFLVLBGMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350184 |

Source

|

| Record name | 5-{[(3-Methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide | |

CAS RN |

307545-27-3 |

Source

|

| Record name | 5-{[(3-Methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1298002.png)

![6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298012.png)

![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)

![4-[(Thiophen-2-ylmethyl)-amino]-phenol](/img/structure/B1298018.png)

![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)

![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)